molecular formula C5H6BrN3O B2971520 3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine CAS No. 1782641-36-4

3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine

Cat. No.: B2971520
CAS No.: 1782641-36-4
M. Wt: 204.027
InChI Key: HBYKMJWZRFUBEL-UHFFFAOYSA-N
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Description

3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine is a heterocyclic compound with the molecular formula C5H6BrN3O and a molecular weight of 204.03 g/mol . This compound features a unique structure that includes a triazole ring fused with an oxazine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated triazole with an oxazine precursor in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the oxazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine
  • 3-fluoro-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine
  • 3-iodo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine

Uniqueness

3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

3-bromo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c6-5-8-7-4-3-10-2-1-9(4)5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYKMJWZRFUBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN=C(N21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782641-36-4
Record name 3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine
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